molecular formula C10H17F3N2O2 B8056409 tert-butyl ((3S,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate

tert-butyl ((3S,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate

Cat. No.: B8056409
M. Wt: 254.25 g/mol
InChI Key: TTZLWOFPFKRYBC-RNFRBKRXSA-N
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Description

Tert-butyl ((3S,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate is a chemical compound that features a tert-butyl group, a trifluoromethyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((3S,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Attachment of the Tert-Butyl Group: The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the pyrrolidine ring or the trifluoromethyl group.

    Reduction: Reduction reactions may target the carbamate group or other functional groups within the molecule.

    Substitution: Substitution reactions can occur at various positions on the pyrrolidine ring or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or nucleophiles can be used under conditions such as elevated temperatures or the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Tert-butyl ((3S,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of tert-butyl ((3S,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring provides structural stability. The tert-butyl group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl ((3S,4R)-4-methylpyrrolidin-3-yl)carbamate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    Tert-butyl ((3S,4R)-4-chloropyrrolidin-3-yl)carbamate: Contains a chlorine atom instead of a trifluoromethyl group.

    Tert-butyl ((3S,4R)-4-ethylpyrrolidin-3-yl)carbamate: Features an ethyl group in place of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in tert-butyl ((3S,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, such as lipophilicity and metabolic stability.

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-7-5-14-4-6(7)10(11,12)13/h6-7,14H,4-5H2,1-3H3,(H,15,16)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZLWOFPFKRYBC-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168544-95-4
Record name rac-tert-butyl N-[(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate
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